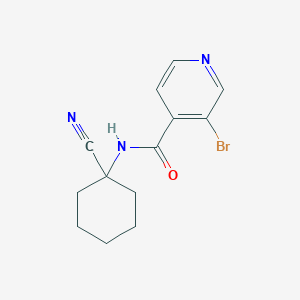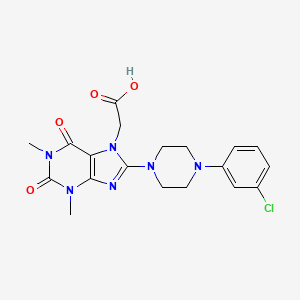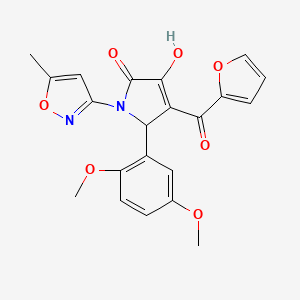![molecular formula C15H15FN2O4S B2554755 Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate CAS No. 1007933-01-8](/img/structure/B2554755.png)
Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazolo[3,4-a]pyrazine ring, the introduction of the fluorobenzyl group, and the formation of the methyl ester . The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The thiazolo[3,4-a]pyrazine ring system is a bicyclic structure containing nitrogen and sulfur atoms . The 4-fluorobenzyl group would add additional complexity and the methyl ester would provide a site of potential reactivity.Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The thiazolo[3,4-a]pyrazine ring might be susceptible to reactions with electrophiles or nucleophiles, and the ester group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the ester group might make it somewhat polar, and the aromatic ring systems could contribute to its stability .Applications De Recherche Scientifique
Anticancer Activity
Compounds related to Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate have been investigated for their potential anticancer properties. For instance, a study by Liu et al. (2019) synthesized and evaluated novel pyrazole with benzo[d]thiazoles for cytotoxicity and apoptotic activity, revealing potential as anticancer compounds, particularly against triple-negative breast cancer cell line MDA-MB-231 and other cancer cell lines (Liu et al., 2019). Additionally, Hammam et al. (2005) found that fluoro-substituted benzo[b]pyran derivatives showed anticancer activity at low concentrations compared to a reference drug, highlighting their potential in cancer treatment (Hammam et al., 2005).
Monoamine Oxidase Inhibitory Activity
Research by Ahmad et al. (2019) on 4,6-dihydrobenzo[c]pyrano[2,3‐e][1,2]thiazine 5,5‐dioxides, which are structurally related, revealed their selective inhibitory activities on monoamine oxidase A and B. This suggests potential applications in neuropsychiatric and neurodegenerative disorders (Ahmad et al., 2019).
Synthesis of Novel Compounds
Holzer et al. (2010) presented a synthesis method for fluoro-substituted chromeno[2,3- c ]pyrazol- and [1]benzothieno[2′,3′:5,6]pyrano[2,3- c ]pyrazol-4(1 H )-ones. These compounds, bearing structural similarities, offer insights into the synthesis of complex molecules for various pharmacological applications (Holzer et al., 2010).
Pharmacological Applications
Other studies explored the synthesis and pharmacological evaluation of compounds similar to Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate. For example, Alam et al. (2010) investigated thiazolo[3,2-a]pyrimidines for anti-inflammatory and antinociceptive activities, suggesting their therapeutic potential in related areas (Alam et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 7-[(4-fluorophenyl)methyl]-5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-22-15(21)14-18-11(8-23-14)13(20)17(7-12(18)19)6-9-2-4-10(16)5-3-9/h2-5,11,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVYSRUTOWFSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2554672.png)


![2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2554676.png)







![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2554691.png)

